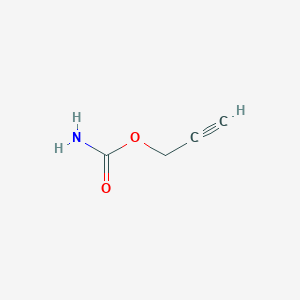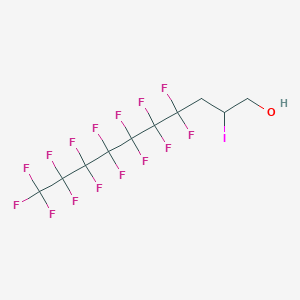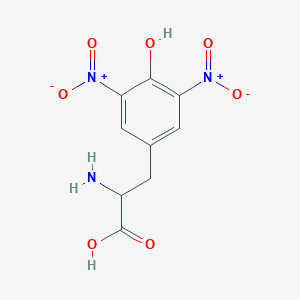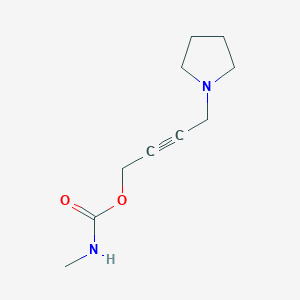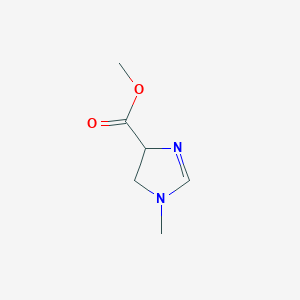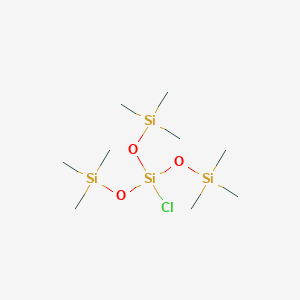
8-甲基黄嘌呤
描述
3,7-Dihydro-8-methyl-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7-Dihydro-8-methyl-1H-purine-2,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7-Dihydro-8-methyl-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dihydro-8-methyl-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经退行性疾病
8-甲基黄嘌呤已被研究用于治疗神经退行性疾病的潜在益处。其结构与咖啡因类似,咖啡因已知具有神经保护作用。 研究表明,8-甲基黄嘌呤可能通过抑制磷酸二酯酶来帮助预防或减缓阿尔茨海默病和帕金森病等疾病的进展,从而提高脑中环状 AMP 的水平,这可能增强神经元存活 .
呼吸系统疾病
在呼吸系统疾病领域,8-甲基黄嘌呤正在探索其支气管扩张特性。 它可以通过放松气道的平滑肌来帮助治疗哮喘和慢性阻塞性肺病 (COPD),从而改善气流并减轻症状 .
肿瘤学
8-甲基黄嘌呤在肿瘤学中显示出作为潜在辅助治疗的希望。其调节细胞信号通路的能力使其在癌症治疗中发挥作用,尤其是在增强化疗药物的疗效和减少其副作用方面。 研究正在调查其在癌细胞凋亡和细胞周期调节中的作用 .
糖尿病管理
该化合物对葡萄糖代谢的影响正在被研究以用于糖尿病管理。8-甲基黄嘌呤可能会影响胰岛素分泌和敏感性,这可能有助于控制血糖水平。 它也正在研究其保护胰腺β细胞免受损伤的潜力 .
认知增强
作为一种中枢神经系统兴奋剂,8-甲基黄嘌呤正在被研究用于认知增强。 它可能改善精神警觉性、思维清晰度并减少疲劳,这在注意力缺陷多动障碍 (ADHD) 和嗜睡症等疾病中可能特别有益 .
心血管健康
对8-甲基黄嘌呤的心血管影响的研究包括其改善血流和降低中风风险的潜力。 其血管扩张特性可能会降低血压,并对心脏起到保护作用,但需要更多研究来充分了解其对心血管健康的影响 .
作用机制
Target of Action
8-Methylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and inflammatory responses.
Mode of Action
8-Methylxanthine acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring purine nucleoside that acts as a neuromodulator, from exerting its effects. This antagonistic action can lead to various changes in cellular activity, depending on the specific type of adenosine receptor targeted and the cell type in which the receptor is expressed .
Biochemical Pathways
The primary biochemical pathways affected by 8-Methylxanthine involve the modulation of cyclic adenosine monophosphate (cAMP) levels . Methylxanthines are known to inhibit phosphodiesterase, an enzyme that breaks down cAMP . This inhibition leads to increased cAMP levels, which can have various downstream effects, including the activation of protein kinase A, a key regulator of numerous cellular processes .
Result of Action
The molecular and cellular effects of 8-Methylxanthine’s action are diverse and depend on the specific physiological context. For instance, in the context of respiratory diseases, the increase in cAMP levels caused by 8-Methylxanthine can lead to relaxation of bronchial smooth muscle, thereby improving airflow . In the central nervous system, 8-Methylxanthine may enhance alertness and wakefulness by antagonizing adenosine receptors, which normally promote sleep and suppress arousal .
Action Environment
The action, efficacy, and stability of 8-Methylxanthine can be influenced by various environmental factors. For example, the presence of other drugs can affect its pharmacokinetics through drug-drug interactions . Additionally, factors such as diet, age, and disease state can influence how an individual metabolizes and responds to 8-Methylxanthine .
生化分析
Biochemical Properties
8-Methylxanthine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where it acts as an antagonist . This interaction inhibits the action of adenosine, leading to increased neuronal activity and alertness. Additionally, 8-Methylxanthine inhibits phosphodiesterase, an enzyme responsible for breaking down cyclic AMP (cAMP), thereby increasing cAMP levels and enhancing cellular signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
8-Methylxanthine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By antagonizing adenosine receptors, 8-Methylxanthine increases the release of neurotransmitters such as dopamine and norepinephrine, enhancing cognitive functions and alertness . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, the compound influences cellular metabolism by increasing the breakdown of glycogen and promoting lipolysis, leading to increased energy availability .
Molecular Mechanism
The molecular mechanism of 8-Methylxanthine involves several key interactions at the molecular level. As an adenosine receptor antagonist, it binds to the receptor sites, preventing adenosine from exerting its inhibitory effects on neuronal activity . This binding leads to increased neuronal firing and enhanced cognitive functions. Additionally, 8-Methylxanthine inhibits phosphodiesterase, resulting in elevated cAMP levels . The increased cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in gene expression and cellular functions. These molecular interactions underscore the compound’s potential in modulating biochemical and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methylxanthine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. In vitro and in vivo studies have demonstrated that 8-Methylxanthine maintains its biological activity over extended periods, with minimal loss of potency . Long-term exposure to the compound has been associated with sustained increases in neuronal activity and cognitive functions, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Methylxanthine vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions, increase alertness, and improve physical performance . At high doses, 8-Methylxanthine can lead to toxic effects, including increased heart rate, hypertension, and seizures . These adverse effects are primarily due to excessive antagonism of adenosine receptors and overstimulation of the central nervous system. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
8-Methylxanthine is involved in several metabolic pathways, primarily related to its degradation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted in the urine. The primary metabolic pathway involves demethylation and oxidation reactions, resulting in the formation of xanthine and other related compounds . The interactions with cytochrome P450 enzymes highlight the importance of considering potential drug-drug interactions when using 8-Methylxanthine in therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Methylxanthine within cells and tissues involve several transporters and binding proteins. The compound is readily absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . It crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, 8-Methylxanthine interacts with various transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 8-Methylxanthine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 8-Methylxanthine can be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The subcellular localization is regulated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is crucial for optimizing the therapeutic potential of 8-Methylxanthine.
属性
IUPAC Name |
8-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAPDZBZLSXHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169610 | |
| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17338-96-4 | |
| Record name | 3,9-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17338-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017338964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17338-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-8-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



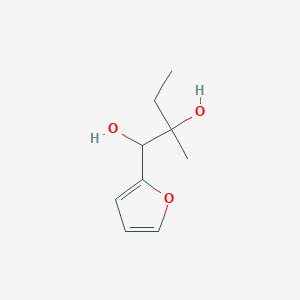
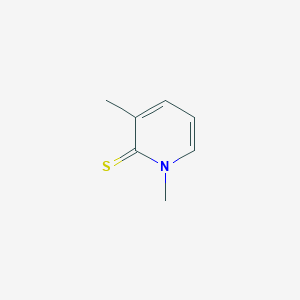
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
